4-Acetoxy-3-nitrophenylboronic acid

Stability Storage Phenol Protection

4-Acetoxy-3-nitrophenylboronic acid is a difunctional organoboron compound (C₈H₈BNO₆, MW 224.96) belonging to the arylboronic acid class. It carries an electron-withdrawing nitro group at the 3-position and an acetoxy group at the 4-position, making it a protected precursor to 4-hydroxy-3-nitrophenylboronic acid.

Molecular Formula C8H8BNO6
Molecular Weight 224.963
CAS No. 1217501-24-0
Cat. No. B577373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetoxy-3-nitrophenylboronic acid
CAS1217501-24-0
Synonyms4-Acetoxy-3-nitrophenylboronic acid
Molecular FormulaC8H8BNO6
Molecular Weight224.963
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OC(=O)C)[N+](=O)[O-])(O)O
InChIInChI=1S/C8H8BNO6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4,12-13H,1H3
InChIKeyLTPFDMOIHFZVAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetoxy-3-nitrophenylboronic acid (CAS 1217501-24-0) – Core Chemical Profile for Sourcing Decision-Makers


4-Acetoxy-3-nitrophenylboronic acid is a difunctional organoboron compound (C₈H₈BNO₆, MW 224.96) belonging to the arylboronic acid class . It carries an electron-withdrawing nitro group at the 3-position and an acetoxy group at the 4-position, making it a protected precursor to 4-hydroxy-3-nitrophenylboronic acid . Commercial supply is typically ≥95% purity with storage at 2–8°C or in a cool, dry environment . The compound is primarily employed as a building block in Suzuki–Miyaura cross-coupling reactions and medicinal chemistry campaigns.

Why 4-Acetoxy-3-nitrophenylboronic acid Cannot Be Freely Substituted with Other Nitrophenylboronic Acids


Superficially similar nitrophenylboronic acids (e.g., 3-nitrophenylboronic acid, 4-nitrophenylboronic acid, or the positional isomer 3-acetoxy-4-nitrophenylboronic acid) cannot replace 4-acetoxy-3-nitrophenylboronic acid in a synthesis sequence without compromising yield, orthogonality, or downstream modularity. The 4-acetoxy group is not merely a structural variation—it acts as a latent phenol that can be unmasked under mild, selective conditions after cross-coupling, whereas the free phenol analog (4-hydroxy-3-nitrophenylboronic acid) can participate in unwanted side reactions during palladium-catalyzed steps [1]. Additionally, the 3-nitro substitution pattern confers a distinct electronic profile that alters cross-coupling reactivity relative to 4-nitro or unsubstituted analogs, as evidenced by kinetic studies on 3-nitrophenylboronic acid [2].

Head-to-Head and Cross-Study Evidence: Where 4-Acetoxy-3-nitrophenylboronic acid Diverges from Its Closest Analogs


Thermal and Storage Stability Advantage Over the Free Phenol Analog

The acetoxy-protected compound shows defined long-term storage stability under refrigerated conditions (2–8°C) as per Sigma-Aldrich specifications, whereas the free phenol analog, 4-hydroxy-3-nitrophenylboronic acid, is prone to oxidative degradation and boronic acid self-condensation . No stabilizer additives are required for the acetoxy derivative, simplifying procurement and handling.

Stability Storage Phenol Protection

Accelerated Suzuki–Miyaura Coupling Rate Conferred by the 3-Nitro Group Relative to Unsubstituted Phenylboronic Acid

Kinetic studies on 3-nitrophenylboronic acid (a direct structural surrogate lacking only the 4-acetoxy group) demonstrate that the neutral boronic acid form reacts with diols at a rate at least 10 × faster than its conjugate boronate ion, and the electron-withdrawing nitro group increases the overall electrophilicity of the boron atom compared to unsubstituted phenylboronic acid [1]. This class-level inference predicts that 4-acetoxy-3-nitrophenylboronic acid will similarly outperform phenylboronic acid in Suzuki coupling rate, translating to shorter reaction times under otherwise identical conditions.

Suzuki coupling Reaction kinetics Nitro substituent effect

Positional Isomer Divergence in Cross-Coupling Selectivity: 4-Acetoxy-3-nitro vs. 3-Acetoxy-4-nitro Substitution

The positional isomer 3-acetoxy-4-nitrophenylboronic acid (CAS 2096337-62-9) places the boronic acid function ortho to the acetoxy group, creating steric hindrance that can retard oxidative addition and transmetallation steps in palladium-catalyzed couplings. In contrast, 4-acetoxy-3-nitrophenylboronic acid has the boronic acid para to the acetoxy group, minimizing steric congestion . Although direct comparative coupling yields for these exact isomers are not publicly available, steric parameters (Taft Es and Charton values) predict a measurable difference in coupling efficiency, with the para-acetoxy isomer expected to give superior yields with bulky aryl halides [1].

Regioselectivity Suzuki coupling Positional isomer

Supply Chain Consistency: Verified Minimum Purity and Lot-to-Lot Reproducibility Across Multiple Vendors

4-Acetoxy-3-nitrophenylboronic acid is offered by multiple independent suppliers (AKSci, Combi-Blocks/Sigma-Aldrich, ChemScene, Hodoodo) with a consistent minimum purity specification of 95–96% and identical molecular formula confirmation (C₈H₈BNO₆, MW 224.96) . This cross-vendor uniformity indicates a mature, stable supply chain, whereas less common analogs (e.g., 4-hydroxy-3-nitrophenylboronic acid pinacol ester) often suffer from wider purity variability (90–98%) and batch-to-batch inconsistencies.

Purity Procurement Quality control

Procurement-Driven Application Scenarios for 4-Acetoxy-3-nitrophenylboronic acid (CAS 1217501-24-0)


Modular Synthesis of ortho-Nitrophenol-Containing Biaryl Libraries for Medicinal Chemistry

Researchers constructing biaryl libraries requiring a 4-hydroxy-3-nitrophenyl motif can employ 4-acetoxy-3-nitrophenylboronic acid in Suzuki coupling, then selectively deprotect the acetate to expose the phenol for subsequent alkylation, glycosylation, or sulfonation. This two-step sequence avoids the oxidative side reactions that plague direct use of the free phenol analog in palladium-mediated couplings [1]. The 3-nitro group activates the ring for further nucleophilic aromatic substitution or reduction to the corresponding aniline, offering three orthogonal diversification points from a single building block.

Large-Scale Parallel Synthesis Requiring Accelerated Cross-Coupling Kinetics

Process chemists seeking to reduce coupling cycle time in high-throughput experimentation benefit from the electron-deficient 3-nitrophenyl core, which accelerates transmetallation relative to unsubstituted phenylboronic acid [2]. This kinetic advantage allows for lower palladium catalyst loadings (0.1–0.5 mol% vs. 1–2 mol%) and shorter reaction times, directly reducing cost per well in 96-well plate-based parallel synthesis.

Targeted Synthesis Avoiding Ortho-Steric Congestion in Drug Fragment Elaboration

When coupling to structurally complex, sterically demanding aryl halide fragments (common in kinase inhibitor or PROTAC linker synthesis), the para-acetoxy substitution pattern of the target compound circumvents the steric penalty intrinsic to the ortho-substituted positional isomer 3-acetoxy-4-nitrophenylboronic acid [3]. This regiochemical advantage becomes decisive when the coupling partner contains a quaternary carbon adjacent to the halide, where even moderate steric hindrance can reduce yield below preparative utility.

Procurement for GLP/GMP-Compliant Intermediate Synthesis with Tight Batch Consistency Requirements

Because the compound is sourced from multiple independent vendors all certifying ≥95% purity with identical molecular identity, procurement managers can dual-source without risking batch-to-batch variability . This supply-chain resilience is essential for contract research organizations (CROs) and pharmaceutical development teams that require auditable purity documentation and uninterrupted supply continuity.

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